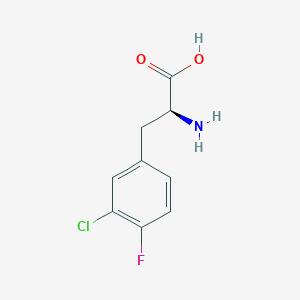

3-Chloro-4-fluoro-L-phenylalanine

Beschreibung

3-Chloro-4-fluoro-L-phenylalanine (CAS: 783241-21-4) is a halogenated derivative of the amino acid L-phenylalanine, featuring chlorine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . The compound is available in high purity (≥95%) and is utilized in peptide synthesis, particularly as a building block for Fmoc-protected derivatives like Fmoc-L-Phe(3-Cl,4-F)-OH, which is critical for solid-phase peptide synthesis (SPPS) workflows .

Eigenschaften

CAS-Nummer |

7731-00-2; 783241-21-4 |

|---|---|

Molekularformel |

C9H9ClFNO2 |

Molekulargewicht |

217.62 |

IUPAC-Name |

(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

InChI-Schlüssel |

ANSQVYFGAKUAFD-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogenation Patterns: Dual halogenation (Cl and F) in 3-Chloro-4-fluoro-L-phenylalanine may enhance steric and electronic effects compared to mono-halogenated analogs like 4-Fluoro-L-phenylalanine. The trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)-D-phenylalanine introduces significant hydrophobicity and metabolic stability .

- Stereochemistry: The L-configuration of 3-Chloro-4-fluoro-L-phenylalanine aligns with natural amino acids, favoring biological uptake. In contrast, the D-form of 4-Chloro-3-(trifluoromethyl)-D-phenylalanine may exhibit altered pharmacokinetics .

Physical and Chemical Properties

- Molecular Weight : The addition of both Cl and F increases the molecular weight of 3-Chloro-4-fluoro-L-phenylalanine (217.62) compared to 4-Fluoro-L-phenylalanine (183.18) and 4-Chloro-L-phenylalanine (199.63) .

- No direct stability data are available for 3-Chloro-4-fluoro-L-phenylalanine, but fluorinated analogs like 18F-10B-FBPA () show stability in PET imaging .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-fluoro-L-phenylalanine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves regioselective halogenation of L-phenylalanine. For example, fluorination can be achieved via electrophilic substitution using Selectfluor® in acidic media, followed by chlorination with N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to prevent over-halogenation . Purification via reversed-phase HPLC (≥95% purity) is critical to isolate the target compound from byproducts like dihalogenated derivatives .

- Key Parameters :

- Solvent polarity (DMF vs. THF) affects reaction kinetics.

- Base selection (e.g., K₂CO₃) minimizes racemization of the chiral center .

Q. How is the structural integrity of 3-Chloro-4-fluoro-L-phenylalanine validated?

- Analytical Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., 3-Cl and 4-F on the phenyl ring) and stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₉ClFNO₂; theoretical [M+H]⁺: 232.03) .

- X-ray Crystallography : Resolves spatial arrangement of halogen atoms and hydrogen-bonding networks in solid state .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor aqueous solubility (≤2 mg/mL at pH 7.4) necessitates DMSO or ethanol as co-solvents for in vitro assays .

- Stability : Degrades by <10% over 24 hours at 4°C but undergoes rapid hydrolysis at pH >9.0, forming 4-fluoro-L-phenylalanine .

Advanced Research Questions

Q. How does 3-Chloro-4-fluoro-L-phenylalanine act as a competitive inhibitor in aromatic amino acid biosynthesis?

- Mechanistic Insight : The compound mimics L-phenylalanine, binding to enzymes like phenylalanine hydroxylase (PAH) with a Kᵢ of 12 ± 3 μM. Fluorine’s electronegativity enhances binding affinity, while chlorine sterically blocks substrate access .

- Experimental Design :

- Use radiolabeled C-L-phenylalanine to track inhibition kinetics.

- Compare IC₅₀ values across PAH isoforms (e.g., human vs. bacterial) to assess selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in antimicrobial efficacy (MIC ranging from 8–64 μg/mL) arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate purity via HPLC-UV (λ = 254 nm) to eliminate batch-to-batch variability .

- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and adjust for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- In Silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.